Technical Whitepaper: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a Strategic Scaffold
Technical Whitepaper: Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate as a Strategic Scaffold
Executive Summary
Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (CAS: 1248548-23-3) represents a critical "homologated" pyrazole building block in modern drug discovery. Unlike direct pyrazole-4-carboxylates, this acetate derivative introduces a methylene spacer (
This guide provides a definitive technical analysis of this scaffold, detailing robust synthetic pathways, self-validating experimental protocols, and analytical fingerprints required for high-integrity research.
Physicochemical Profile
The following data constitutes the baseline identity for Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate . Researchers should verify incoming commercial batches against these metrics.
| Property | Specification | Technical Note |
| CAS Number | 1248548-23-3 | Often confused with the ethyl ester analog; verify methyl signals in NMR. |
| IUPAC Name | Methyl 2-(1-methylpyrazol-4-yl)acetate | Alternate: 1H-Pyrazole-4-acetic acid, 1-methyl-, methyl ester.[1] |
| Molecular Formula | High nitrogen content contributes to polarity. | |
| Molecular Weight | 154.17 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Predicted LogP | ~0.3 - 0.6 | Highly soluble in organic solvents (DCM, EtOAc, MeOH); moderate water solubility. |
| Boiling Point | ~240°C (Predicted) | Non-volatile; stable under standard rotary evaporation conditions. |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N) | The pyrazole ring is weakly basic; protonation occurs only in strong acid. |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic. Store under Nitrogen/Argon to prevent hydrolysis. |
Strategic Synthesis & Manufacturing
While often purchased, in-house synthesis is frequently required to access isotopically labeled variants or to scale up from the carboxylic acid precursor.
Core Synthetic Pathway (The Homologation Sequence)
The synthesis of this scaffold typically follows a homologation sequence starting from 1-methyl-1H-pyrazole-4-carbaldehyde or the direct esterification of the acetic acid derivative.
Figure 1: Acid-catalyzed esterification pathway. The reaction is equilibrium-driven, requiring excess methanol or removal of water.
Standard Operating Procedure (SOP): Acid-Catalyzed Methanolysis
Objective: Synthesis of Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate from its acid precursor. Scale: 10.0 mmol basis.
Reagents:
-
(1-Methyl-1H-pyrazol-4-yl)acetic acid (1.40 g, 10 mmol)
-
Thionyl Chloride (
) (1.5 eq, 1.1 mL) [CAUTION: Corrosive/Toxic] -
Methanol (Anhydrous, 20 mL)
Protocol:
-
Setup: Flame-dry a 50 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Solvation: Charge the RBF with Anhydrous Methanol (20 mL) and cool to 0°C (Ice/Water bath).
-
Activation: Dropwise add
over 10 minutes. Rationale: Exothermic generation of HCl in situ drives the reaction without introducing water. -
Addition: Add the carboxylic acid precursor in one portion.
-
Reaction: Remove the ice bath and heat to reflux (65°C) for 4 hours.
-
Validation Point: Monitor by TLC (System: 5% MeOH in DCM). Product (
) should appear distinct from Acid ( , streak).
-
-
Workup: Cool to room temperature. Concentrate in vacuo to remove MeOH.
-
Neutralization: Redissolve residue in EtOAc (50 mL) and wash carefully with Saturated
(2 x 20 mL) to neutralize residual HCl. -
Isolation: Dry organic layer over
, filter, and concentrate. -
Yield Expectation: >90% as a pale yellow oil or low-melting solid.
Medicinal Chemistry Applications
This scaffold is a "Hub" intermediate. The ester functionality serves as a handle for divergent synthesis, while the pyrazole ring acts as a bioisostere for imidazole or pyridine in kinase inhibitors.
Divergent Synthetic Utility
The methylene spacer allows the carbonyl group to adopt conformations distinct from direct aryl-amides, often improving solubility and metabolic stability.
Figure 2: Divergent synthetic pathways utilizing the ester handle for library generation.
Mechanistic Insight: The "Spacer" Effect
In kinase inhibitor design, direct attachment of a carbonyl to the pyrazole (C4) often forces a planar conformation due to conjugation. The introduction of the methylene group in Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate breaks this conjugation.
-
Consequence: The side chain gains rotational freedom (
hybridization). -
Benefit: Allows the terminal functional group to access hydrophobic pockets that are orthogonal to the hinge-binding region.
Analytical Validation (Self-Validating Systems)
To ensure the integrity of the scaffold before using it in complex couplings, the following analytical signatures must be confirmed.
Proton NMR ( NMR) Signature
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Diagnostic |
| 7.35 - 7.45 | Singlet (s) | 1H | Pyrazole C3-H | Downfield aromatic; confirms ring integrity. |
| 7.20 - 7.30 | Singlet (s) | 1H | Pyrazole C5-H | Often slightly upfield of C3; confirms 1,4-substitution. |
| 3.85 | Singlet (s) | 3H | N-Methyl ( | Distinct sharp singlet; Key purity indicator . |
| 3.69 | Singlet (s) | 3H | Ester Methyl ( | If missing, hydrolysis has occurred. |
| 3.45 | Singlet (s) | 2H | Methylene ( | Diagnostic for the "acetate" spacer. |
Mass Spectrometry (LC-MS)[5]
-
Ionization: ESI (+)
-
Expected Mass:
-
Common Contaminant: Mass 141.1 (Free acid, indicates hydrolysis) or Mass 169.2 (Ethyl ester, if EtOH was used).
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).[1][3]
-
H-Statements: H315, H319, H335.
-
Handling: The compound is an ester and susceptible to hydrolysis. Avoid prolonged exposure to atmospheric moisture.
-
Incompatibility: Strong oxidizing agents, strong bases (causes rapid hydrolysis to the acid).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 66826207, Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate. Retrieved January 29, 2026 from [Link]
- Bekhit, A. A., et al. (2015).Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review. Mini-Reviews in Medicinal Chemistry. (Contextual grounding for Pyrazole utility).
Sources
- 1. methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate | C7H10N2O2 | CID 66826207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | C6H8N2O2 | CID 28950344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1248548-23-3|Methyl 2-(1-methyl-1H-pyrazol-4-yl)acetate|BLD Pharm [bldpharm.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. agilent.com [agilent.com]
- 7. chemscene.com [chemscene.com]
- 8. 1248781-46-5|2-(1-Methyl-1H-pyrazol-4-yl)propanoic acid|BLD Pharm [bldpharm.com]
